molecular formula C16H18F2N4O3S B2570670 N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide CAS No. 904271-21-2

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide

Cat. No. B2570670
M. Wt: 384.4
InChI Key: WYWRRPSNSIHMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H18F2N4O3S and its molecular weight is 384.4. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Biological Studies

Research on derivatives similar to the compound , such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has focused on their synthesis, characterization, and biological applications. These compounds exhibit notable antibacterial and antioxidant activities, suggesting their potential in developing new therapeutic agents (Subbulakshmi N. Karanth et al., 2019).

Antitubercular Agents

A study on 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles highlighted their significance as antitubercular agents. These compounds showed high activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal toxicity to mammalian cells. This research points towards the compound's potential application in tuberculosis treatment strategies (Galina Karabanovich et al., 2016).

Synthesis and Enzyme Activity

The synthesis and study of bis-1,3,4- oxadiazole rings containing glycine moiety have provided insights into their effects on transferase enzymes. These findings contribute to understanding the biochemical pathways influenced by similar compounds and their potential therapeutic applications (I. H. Tomi et al., 2010).

Polymer and Material Science

Research into aromatic polyamides with pendent acetoxybenzamide groups and their conversion into thin films has opened new avenues in material science. These polymers' thermal stability and fluorescence properties make them suitable for various applications, including optoelectronics (I. Sava et al., 2003).

Antibacterial and Enzyme Inhibition

The synthesis of N-substituted 5-[(4-chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides showcased their potent antibacterial properties and moderate enzyme inhibition capabilities. This research indicates the compound's role in developing new antibacterial agents and exploring enzyme-targeted therapies (S. Z. Siddiqui et al., 2014).

properties

IUPAC Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O3S/c1-3-22(4-2)13(23)9-26-16-21-20-12(25-16)8-19-15(24)14-10(17)6-5-7-11(14)18/h5-7H,3-4,8-9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWRRPSNSIHMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide

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